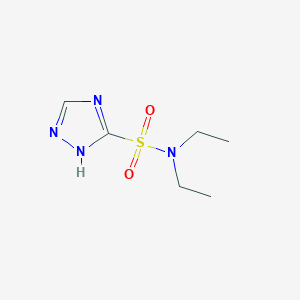![molecular formula C22H25NO5 B5916994 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B5916994.png)
8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a diethylamino group, a dimethoxyphenyl group, and a hydroxy group attached to the chromen-2-one core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. For this compound, the reaction typically involves the condensation of 3-(3,4-dimethoxyphenyl)propanoic acid with diethylamine and subsequent cyclization to form the chromen-2-one core.
Another method involves the Knoevenagel condensation, where 3-(3,4-dimethoxyphenyl)propanoic acid is reacted with diethylamine in the presence of a base such as piperidine, followed by cyclization to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pechmann or Knoevenagel condensations using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its inhibitory effect on cytochrome P450 enzymes is attributed to its ability to bind to the active site of the enzyme, thereby preventing the metabolism of substrates. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
7-Hydroxycoumarin: A coumarin derivative with strong fluorescence properties.
Uniqueness
8-[(Diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of the diethylamino group and the dimethoxyphenyl group, which confer distinct chemical and biological properties. Its strong fluorescence makes it particularly useful as a probe in analytical chemistry, while its potential therapeutic effects make it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
8-(diethylaminomethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-5-23(6-2)13-17-18(24)9-7-15-11-16(22(25)28-21(15)17)14-8-10-19(26-3)20(12-14)27-4/h7-12,24H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBANNQSVDBNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5916935.png)
![N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5916950.png)
![N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-chlorophenoxy)acetamide](/img/structure/B5916958.png)
![5-bromo-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]pyridine-3-carboxamide](/img/structure/B5916965.png)
![5-bromo-N-[(Z)-1-(3-bromophenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B5916966.png)
![5-bromo-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5916968.png)
![N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-5-bromopyridine-3-carboxamide](/img/structure/B5916973.png)
![N'-[(Z)-(1-Benzyl-1H-indol-3-YL)methylidene]-5-bromopyridine-3-carbohydrazide](/img/structure/B5916978.png)
![2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B5916983.png)



